(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Description
The compound (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the triazole, piperazine, and pyridine rings would likely contribute to the compound’s chemical properties and biological activity .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to "(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial activities. For instance, novel pyridine derivatives have demonstrated variable and modest antimicrobial activity against different strains of bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Similarly, new 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
The exploration of related compounds for anticancer activity has yielded promising results. For example, certain synthesized compounds featuring pyridinium and substituted piperazines have shown significant cytotoxicity against MCF-7 and HepG2 cancer cell lines, highlighting their potential as anticancer agents. These compounds have demonstrated selective cytotoxicity towards cancerous cells over normal mammalian Vero cells and induced cell cycle arrest and apoptotic cell death in treated cancer cells (El-Masry et al., 2022).
Antioxidant Properties
The synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and their evaluation for antioxidant and antiradical activities reveal another potential application. These compounds have been screened for their ability to act as antioxidants, suggesting the usefulness of similar compounds in combating oxidative stress-related diseases (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Molecular Docking and Pharmacological Studies
Molecular docking studies and the evaluation of biological activities have been conducted on compounds with similar structures. These studies aim to understand the interaction mechanisms with biological targets and evaluate their efficacy in various pharmacological applications. For instance, research into the design, synthesis, and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines has shown potential anticancer and antimicrobial properties, underscoring the compound's relevance in drug discovery processes (Katariya, Vennapu, & Shah, 2021).
Properties
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c19-13-4-6-14(7-5-13)21-17-16(22-24-23-17)18(27)26-11-9-25(10-12-26)15-3-1-2-8-20-15/h1-8H,9-12H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESQXWOFVANBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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